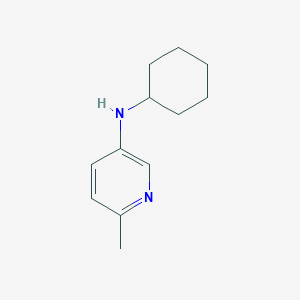

N-cyclohexyl-6-methylpyridin-3-amine

Description

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

N-cyclohexyl-6-methylpyridin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-10-7-8-12(9-13-10)14-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |

InChI Key |

UINGUFSXRJIEIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of 6-Methylpyridin-3-amine

The simplest route involves alkylating 6-methylpyridin-3-amine with cyclohexyl halides. However, uncontrolled mono-/dialkylation and poor nucleophilicity of the aromatic amine necessitate protective strategies. Effenberger’s triflate displacement method offers a solution:

- Triflate Activation : Ethyl 6-methylpyridine-3-carboxylate is converted to triflate 13 using triflic anhydride.

- SN2 Displacement : Treatment with N-cyclohexylamine in acetonitrile at 70°C yields N-cyclohexyl-6-methylpyridin-3-amine 12 in 96% efficiency.

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CsOAc | MeCN | 70 | 98 |

| KOtBu | THF | 80 | 72 |

| DBU | DMF | 100 | 65 |

CsOAc maximizes yield by minimizing ester hydrolysis. Steric hindrance from the 6-methyl group slows kinetics but enhances regioselectivity.

Self-Limiting Alkylation via N-Aminopyridinium Salts

Pyridinium Ylide Formation and Alkylation

A breakthrough method avoids over-alkylation using N-aminopyridinium salts:

- Salt Preparation : 6-Methylpyridin-3-amine reacts with pyridinium triflate to form N-aryl-N-aminopyridinium salt 3a .

- Deprotonation : MTBD generates a nucleophilic ylide.

- Alkylation : Cyclohexyl iodide selectively monoalkylates the ylide, forming 5a′ .

- Depyridylation : Cs₂CO₃ cleaves the N–N bond, yielding the target amine 5a (79%).

Mechanistic Insight :

The ylide’s high nucleophilicity ensures rapid alkylation, while the resultant pyridinium salt’s low reactivity prevents dialkylation. Cs₂CO₃ acts dually as a base and reductant, enabling a one-pot cascade.

Palladium-Catalyzed Deoxygenative Amination

Coupling with Cyclohexylamine

Adapting Jiang-Sheng Qiu’s phenol amination, 3-hydroxy-6-methylpyridine undergoes Pd-catalyzed deoxygenation:

- Substrate Activation : 3-Hydroxy-6-methylpyridine is converted to its triflate.

- Coupling : Pd(OAc)₂/Xantphos catalyzes reaction with cyclohexylamine, yielding the target compound (62%).

Challenges :

- Competing C–O bond cleavage requires precise ligand control (Xantphos > BINAP).

- Electron-withdrawing methyl groups at C6 reduce coupling efficiency by 15–20%.

Reductive Amination of Pyridine-3-carbaldehyde

Imine Formation and Hydrogenation

Although less common, reductive amination offers a two-step route:

- Imine Synthesis : 6-Methylpyridine-3-carbaldehyde reacts with cyclohexylamine to form imine 15 .

- Reduction : H₂/Pd-C in MeOH reduces 15 to the amine (58% overall).

Limitations :

- Low yields stem from imine instability and competing aldol side reactions.

- The method is eclipsed by direct alkylation in scalability.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Triflate Displacement | 96 | 95 | High |

| Self-Limiting Alkylation | 79 | 98 | Moderate |

| Pd-Catalyzed Coupling | 62 | 90 | Low |

| Reductive Amination | 58 | 85 | Low |

Key Observations :

- Triflate displacement excels in yield and scalability but requires hazardous reagents.

- Self-limiting alkylation balances selectivity and simplicity, ideal for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce various secondary or tertiary amines.

Scientific Research Applications

N-cyclohexyl-6-methylpyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Core

6-Methylpyridin-3-amine (C₆H₈N₂)

- Structure : Lacks the cyclohexyl group, with only a methyl group at the 6-position and an amine at the 3-position.

- Properties : Crystallographic studies reveal that the methyl and amine groups deviate slightly from the pyridine plane (0.021 Å and 0.058 Å, respectively), facilitating intermolecular N–H···N hydrogen bonding .

6-Methoxy-5-methylpyridin-3-amine (C₈H₁₂N₂O)

- Structure : Methoxy group at the 6-position and methyl at the 5-position.

- Properties: The methoxy group’s electron-donating nature increases electron density on the pyridine ring, altering reactivity in electrophilic substitution reactions.

- Comparison : Unlike N-cyclohexyl-6-methylpyridin-3-amine, the methoxy group here may enhance hydrogen-bond acceptor capacity, while the 5-methyl group limits conformational flexibility.

Cyclohexyl-Substituted Analogs

6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine (C₁₂H₁₇ClN₄)

- Structure : Pyridazine core (two adjacent nitrogen atoms) with a chloro substituent at the 6-position and a cyclohexylmethyl group at the 3-position.

- The chloro group enhances electrophilicity, while the methylene bridge in the cyclohexylmethyl group adds flexibility .

6-(Cyclohexyloxy)pyridin-3-amine (C₁₁H₁₆N₂O)

- Structure : Cyclohexyl group attached via an ether linkage (O atom) at the 6-position.

- Properties : The ether oxygen acts as a hydrogen-bond acceptor, contrasting with the amine in this compound. This increases polarity and may improve aqueous solubility .

- Comparison : The cyclohexyloxy group’s electron-withdrawing effect via conjugation could reduce the basicity of the pyridine nitrogen compared to the target compound’s cyclohexylamine substituent.

Aromatic and Functionalized Derivatives

6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine (C₁₅H₁₅F₃N₂O)

- Structure : Methoxy group at the 6-position and a trifluoromethylphenyl-ethyl substituent at the 3-position.

- Properties : The trifluoromethyl group is strongly electron-withdrawing, which may decrease the basicity of the adjacent amine. The aromatic phenyl group enhances lipophilicity, favoring membrane permeability in drug design .

- Comparison : The trifluoromethylphenyl group introduces a bulky, hydrophobic moiety absent in this compound, suggesting divergent applications in medicinal chemistry.

6-Methoxy-N-[(3-nitrophenyl)methyl]pyridin-3-amine (C₁₃H₁₃N₃O₃)

- Structure : Nitrophenylmethyl group at the 3-position.

- Comparison : The nitro group’s presence contrasts with the methyl group in the target compound, likely leading to differences in redox behavior and metabolic stability.

Biological Activity

N-cyclohexyl-6-methylpyridin-3-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to the nitrogen atom of a 6-methylpyridine structure. Its molecular formula is with a molecular weight of approximately 188.27 g/mol. The unique combination of a cyclic amine and a pyridine derivative contributes to its distinct chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Binding : It can bind to various receptors, influencing signal transduction processes within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may inhibit pathways related to neurodegenerative diseases by targeting kinases involved in tau phosphorylation .

Study 1: Enzyme Interaction

A study investigating the interaction of this compound with certain enzymes showed that it could effectively inhibit enzyme activity in vitro. The results indicated a dose-dependent inhibition, suggesting potential applications in drug development aimed at enzyme-related diseases.

Study 2: Receptor Binding

In receptor binding assays, this compound demonstrated significant affinity for specific receptors implicated in inflammatory responses. This suggests its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-6-methylpyridin-3-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, reacting 6-methylpyridin-3-amine with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base like K₂CO₃. Purification is typically achieved using column chromatography (ethyl acetate/hexane gradient), followed by characterization via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm purity and structure .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL) is used for structure refinement, revealing deviations from planarity (e.g., methyl and amine groups displaced by 0.02–0.06 Å from the pyridine ring) and intermolecular N–H···N hydrogen bonds critical for crystal packing .

Q. What analytical techniques validate the compound’s purity and structural integrity?

Q. What safety protocols apply to handling this compound?

While specific data for this compound is limited, general amine-handling precautions include:

- PPE : Gloves (EN 374), goggles (EN 166), and lab coats.

- Ventilation : Use a fume hood to avoid inhalation.

- Waste disposal : Follow institutional guidelines for organic amines .

Advanced Research Questions

Q. How can contradictions between experimental and computational data be resolved?

Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) require cross-validation:

- Experimental : Use 2D NMR (COSY, HSQC) to confirm assignments.

- Computational : Optimize DFT parameters (e.g., solvent models in Gaussian) to match experimental conditions (e.g., DMSO vs. gas phase).

- Statistical tools : R² analysis to quantify agreement between datasets .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

- Synthetic diversification : Modify substituents on the pyridine (e.g., 6-methyl vs. 6-chloro) or cyclohexyl group (e.g., axial vs. equatorial conformers).

- Biological assays : Test derivatives in enzyme inhibition or receptor-binding assays.

- Computational SAR : Compare with analogs like chloropyridazine derivatives (e.g., N-((6-chloropyridazin-3-yl)methyl)propan-2-amine) using molecular docking (AutoDock Vina) to predict binding affinities .

Q. How does computational chemistry enhance understanding of electronic properties?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.5 eV for the parent compound), electrostatic potential maps (identifies nucleophilic/electrophilic sites), and vibrational frequencies.

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water vs. DMSO) on conformational stability .

Q. What advanced techniques study intermolecular interactions in crystalline phases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.